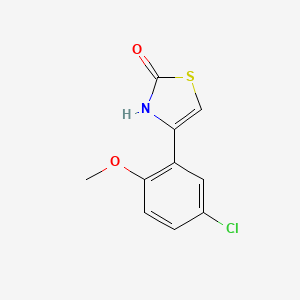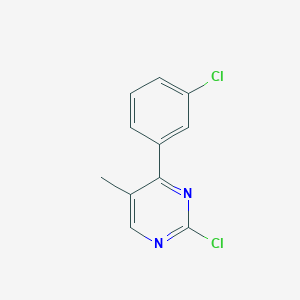
Timosaponin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Timosaponin A1 is a coprostane type steroidal saponin isolated from Rhizoma Anemarrhenae .
Synthesis Analysis
The stabilities of timosaponin AIII, timosaponin BIII, and mangiferin were determined by analyzing the QC samples by repeated freeze–thaw cycles, short-term stability at 4 °C for 24 h, and long-term stability at −20 °C for 30 days .Molecular Structure Analysis
Liquid chromatography–mass spectrometry (LC-MS) analysis showed that the major saponin in untreated radish was Tupistroside G, whereas treated samples contained Asparagoside A and Timosaponin A1 .Chemical Reactions Analysis
Increasing the pickling time enhanced the formation of saponin in commercial pickled radishes (25 °C, 7 days, 6.50 ± 1.46 mg g −1; 3650 days, 23.11 ± 1.22 mg g −1 ), but these increases were lower than those induced by thermal processing (70 °C 30 days 24.24 ± 1.01 mg g −1 ) .Physical And Chemical Properties Analysis
The contents of timosaponin AIII, timosaponin BIII and mangiferin in the AR and SAR extracts were 33.6 and 38.4, 21.0 and 25.6, 7.8 and 8.6 mg g −1, respectively .Scientific Research Applications
Cancer Treatment and Prevention
Timosaponin A1 has shown promise in the field of oncology, particularly in cancer treatment and prevention. It exhibits multiple pharmacological activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of migration and invasion in cancer cells . These effects are crucial for preventing the spread of cancer and improving the efficacy of existing treatments.
Neuroprotective Effects
Research indicates that Timosaponin A1 may have neuroprotective properties. It has been studied for its potential to treat neuronal disorders and may play a role in protecting against neurodegenerative diseases . This could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Applications
Timosaponin A1 has demonstrated anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases . By reducing inflammation, it may help alleviate symptoms associated with chronic inflammatory conditions.
Coagulation Modulation
The compound has been observed to have anti-coagulant properties, suggesting it could be used to prevent or treat blood clotting disorders . This application could be particularly useful in the development of new anticoagulant drugs.
Pharmacokinetics and Toxicity Studies
Timosaponin A1 is also a subject of pharmacokinetic and toxicity studies. Understanding its metabolic pathways, bioavailability, and potential toxic effects is essential for developing safe and effective pharmaceuticals .
Agricultural Applications
While direct references to Timosaponin A1’s use in agriculture are limited, its analogs have shown potential as bioactive compounds. They could contribute to the development of natural pesticides or growth enhancers, promoting sustainable agriculture practices .
Mechanism of Action
Target of Action
Timosaponin A1, a flavonoid steroidal saponin isolated from Anemarrhena asphodeloides Bunge , has been found to interact with various targets. It’s worth noting that Timosaponin AIII, a similar compound, has been found to interact with targets such as VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, acetylcholinesterase (AChE), and others . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .
Mode of Action
It has been suggested that timosaponin a1 may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, Timosaponin AIII has been found to inhibit the activation of NF-κB and MAPK, which are involved in inflammation and cell proliferation .
Pharmacokinetics
It has been suggested that the bioavailability of similar compounds, such as timosaponin aiii, may be influenced by factors such as dosage form and route of administration .
Result of Action
Timosaponin A1 has been found to exert various molecular and cellular effects. For instance, it has been suggested to inhibit cell proliferation and migration, induce cell cycle arrest, and trigger cell death in various cancer cell lines . These effects are likely a result of Timosaponin A1’s interaction with its targets and its influence on various cellular processes .
Action Environment
The action, efficacy, and stability of Timosaponin A1 may be influenced by various environmental factors. For instance, the processing of Anemarrhena asphodeloides Bunge, from which Timosaponin A1 is isolated, can affect the concentrations of active components, including Timosaponin A1 . Furthermore, factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of Timosaponin A1 .
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEIIZNXGCIAAL-MYNIFUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Timosaponin A1 | |
Q & A
Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?
A1: The identification of Timosaponin A1 in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of Timosaponin A1 and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like Timosaponin A1.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)


![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)







![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)

